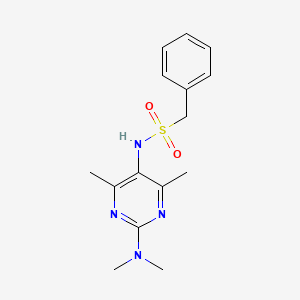
5-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide, also known as SR-9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the fields of medicine and sports science.
Applications De Recherche Scientifique
Environmental Impact and Behavior of Related Compounds
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, structurally related to the query compound through the methoxybenzenesulfonamide moiety, are widely used as preservatives and have been studied for their environmental impact. Research highlights their ubiquitous presence in water bodies, their biodegradability, and the formation of chlorinated by-products, which may have different stability and toxicity profiles. This area of study is crucial for understanding the environmental fate of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Health and Pharmacological Applications of Structurally Similar Compounds
Chlorogenic Acid's Role in Metabolic Syndrome
Chlorogenic acid, which shares a methoxy group similarity, is examined for its antioxidant, anti-inflammatory, and antimicrobial properties. It plays a significant role in managing metabolic syndrome, offering insights into how structurally related compounds might influence health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Potential for Biomass Conversion and Sustainable Chemistry
Conversion to Sustainable Materials
The transformation of plant biomass into furan derivatives, like 5-Hydroxymethylfurfural (HMF), demonstrates the potential of using organic compounds as precursors for sustainable materials, fuels, and chemicals. This research suggests a direction for the utilization of complex organic compounds, including the one , in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Propriétés
IUPAC Name |
5-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO4S/c1-14(2,3)13(17)7-8-16-21(18,19)12-9-10(15)5-6-11(12)20-4/h5-6,9,13,16-17H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEJKQBVWXBJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

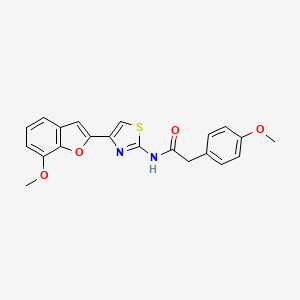
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4-methylsulfonyl-1,3-benzothiazole](/img/structure/B2978206.png)
![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)

![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)
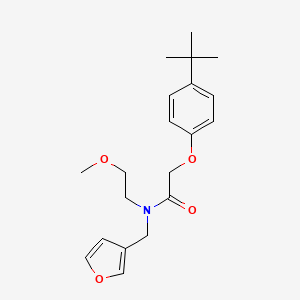
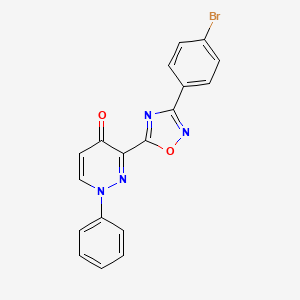
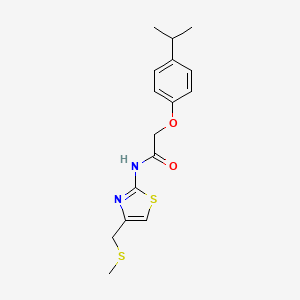
![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2978219.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2978220.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2978221.png)
